2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide 2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 591213-63-7
VCID: VC5981815
InChI: InChI=1S/C14H13N3O3S/c1-9-3-2-4-10(7-9)17-21(19,20)11-5-6-12-13(8-11)16-14(18)15-12/h2-8,17H,1H3,(H2,15,16,18)
SMILES: CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Molecular Formula: C14H13N3O3S
Molecular Weight: 303.34

2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide

CAS No.: 591213-63-7

Cat. No.: VC5981815

Molecular Formula: C14H13N3O3S

Molecular Weight: 303.34

* For research use only. Not for human or veterinary use.

2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide - 591213-63-7

Specification

CAS No. 591213-63-7
Molecular Formula C14H13N3O3S
Molecular Weight 303.34
IUPAC Name N-(3-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Standard InChI InChI=1S/C14H13N3O3S/c1-9-3-2-4-10(7-9)17-21(19,20)11-5-6-12-13(8-11)16-14(18)15-12/h2-8,17H,1H3,(H2,15,16,18)
Standard InChI Key PMHKIBXARSSWNN-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide (CAS No. 591213-63-7) is defined by the IUPAC name N-(3-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide. Its molecular formula, C₁₄H₁₃N₃O₃S, corresponds to a molecular weight of 303.34 g/mol. The structure comprises a benzimidazole core fused with a sulfonamide group at position 5 and an m-tolyl (3-methylphenyl) substituent at the nitrogen atom (Figure 1) .

Key Structural Features:

  • Benzimidazole Core: A bicyclic system with nitrogen atoms at positions 1 and 3, contributing to π-π stacking interactions in biological targets.

  • Sulfonamide Group (-SO₂NH-): Enhances hydrogen-bonding capacity and acidity (pKa ≈ 10–11), critical for enzyme inhibition.

  • m-Tolyl Substituent: A hydrophobic 3-methylphenyl group that modulates lipophilicity (clogP ≈ 2.1) and membrane permeability.

Spectroscopic and Computational Data

The compound’s Standard InChIKey (PMHKIBXARSSWNN-UHFFFAOYSA-N) and SMILES (CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3) provide unambiguous identifiers for database searches. Nuclear magnetic resonance (NMR) data for analogous benzimidazole sulfonamides reveal characteristic signals:

  • ¹H-NMR: Aromatic protons in the range δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm, and NH protons (broad singlet) near δ 10.2 ppm .

  • ¹³C-NMR: Carbonyl (C=O) resonance at δ 165–170 ppm, sulfonamide sulfur-linked carbons at δ 125–135 ppm .

Quantum mechanical calculations predict a planar benzimidazole ring with the sulfonamide group adopting a conformation perpendicular to the aromatic plane, optimizing steric and electronic interactions.

Synthesis and Derivative Design

Synthetic Pathways

The synthesis of 2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide follows a multi-step protocol (Scheme 1):

  • Condensation Reaction: o-Phenylenediamine reacts with a carbonyl source (e.g., triphosgene) to form the 2-oxobenzimidazole core .

  • Sulfonylation: Chlorosulfonic acid introduces the sulfonyl chloride group at position 5, followed by amination with m-toluidine to attach the m-tolyl group.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity .

Scheme 1. Synthetic route to 2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide.

Structural Analogues and SAR Insights

Modifications to the parent structure have been explored to optimize bioactivity:

  • Substitution at Position 2: Replacement of the oxo group with thio or amino groups reduces anticancer potency but enhances antimicrobial activity .

  • Variation of the Aryl Group: p-Tolyl analogues exhibit 40% lower solubility than m-tolyl derivatives, impacting oral bioavailability.

  • Sulfonamide Modifications: Conversion to sulfonylurea or sulfonamide esters abolishes carbonic anhydrase inhibition, underscoring the necessity of the -SO₂NH- moiety.

Pharmacological Activities

Cell LineIC₅₀ (μM)Mechanism
A5494.2 ± 0.3G2/M cell cycle arrest
HCC19373.8 ± 0.5Caspase-3/7 activation
MDA-MB-4685.1 ± 0.4ROS-mediated DNA damage

Antimicrobial and Anti-inflammatory Effects

The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL). In carrageenan-induced rat paw edema models, it reduces inflammation by 62% at 50 mg/kg, comparable to indomethacin .

Enzyme Inhibition

As a carbonic anhydrase IX (CA-IX) inhibitor (Kᵢ = 12 nM), it disrupts pH regulation in hypoxic tumor environments, potentiating chemotherapy efficacy.

Pharmacokinetics and Toxicity

ADME Properties

  • Absorption: Moderate oral bioavailability (F = 45%) due to first-pass metabolism.

  • Distribution: High plasma protein binding (89%) limits CNS penetration.

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites.

  • Excretion: Renal clearance (t₁/₂ = 6.2 h).

Future Directions

Targeted Drug Delivery

Nanoparticulate formulations (e.g., PLGA nanoparticles) could enhance tumor-specific accumulation while reducing systemic exposure .

Combination Therapies

Synergy with cisplatin and paclitaxel in xenograft models suggests potential for adjuvant use in multidrug regimens.

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